

# 1,3-Diphenethylurea derivatives and analogues

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Compound of Interest

Compound Name: 1,3-Diphenethylurea

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An In-depth Technical Guide to **1,3-Diphenethylurea** Derivatives and Analogues for Drug Development Professionals

#### Introduction

1,3-disubstituted ureas, a class of organic compounds characterized by a central urea moiety linked to two substituted hydrocarbyl groups, have emerged as a significant scaffold in modern medicinal chemistry. While the core topic focuses on **1,3-diphenethylurea**, this guide extends to its closely related and more extensively studied analogues, such as 1,3-dibenzylurea and 1,3-diphenylurea derivatives. These compounds have garnered substantial attention for their diverse biological activities, most notably as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure, inflammation, and pain.[1] Further research has revealed their potential as anticancer, antidiabetic, and antibacterial agents, broadening their therapeutic applicability.[2][3][4]

This document provides a comprehensive technical overview of the synthesis, biological activity, structure-activity relationships (SAR), and pharmacokinetics of these urea derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

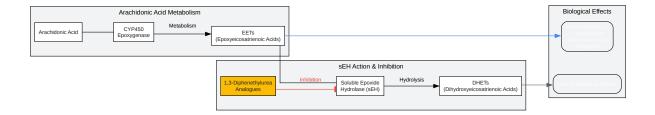
## **Biological Activity and Mechanism of Action**

The primary therapeutic target for many 1,3-disubstituted urea derivatives is soluble epoxide hydrolase (sEH).[1][5] This enzyme is crucial in the metabolism of arachidonic acid, where it converts beneficial epoxyeicosatrienoic acids (EETs) into their less active



dihydroxyeicosatrienoic acid (DHET) counterparts.[6][7] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[5][7] By inhibiting sEH, these urea-based compounds increase the bioavailability of EETs, making them a promising therapeutic strategy for managing hypertension, inflammation, and pain.[1][5][6][7]

Beyond sEH inhibition, certain analogues have demonstrated efficacy in other areas. For instance, 1,3-diphenylurea derivatives appended with aryl pyridine have been identified as potent dual inhibitors of c-MET and VEGFR-2, two key tyrosine kinase receptors involved in tumor metastasis and proliferation.[3] Other studies have explored Schiff base derivatives of 1,3-diphenylurea as competitive  $\alpha$ -glucosidase inhibitors for potential anti-diabetic applications. [2]



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**Caption:** The inhibitory effect of **1,3-diphenethylurea** analogues on the sEH signaling pathway.

### **Quantitative Data: Inhibitory Potency**

The biological activity of these derivatives is highly dependent on the nature and position of substituents. The following tables summarize the inhibitory potency (IC<sub>50</sub> values) of various analogues against their primary targets.

Table 1: sEH Inhibitory Activity of Urea Derivatives



Compound Name	Structure/Clas s	Human sEH IC50 (nM)	Murine sEH IC50 (nM)	Reference
1,3- Dibenzylurea	Dibenzylurea	222	-	[5][7]
1,3-bis(3- methoxybenzyl)u rea	Dibenzylurea Derivative	-	-	[6]
1,3- Dicyclohexylurea (DCU)	Dicyclohexylurea	22 ± 3	-	[7]
1-Adamantyl-3- decylurea	Adamantyl Urea	9.4	-	[7]

| TPPU | Phenylpiperidine Urea | - | - |[5][8] |

Note:  $IC_{50}$  values can vary depending on the specific assay conditions.

Table 2: Anticancer Activity of Aryl Pyridine Phenylurea (APPU) Derivatives[3]

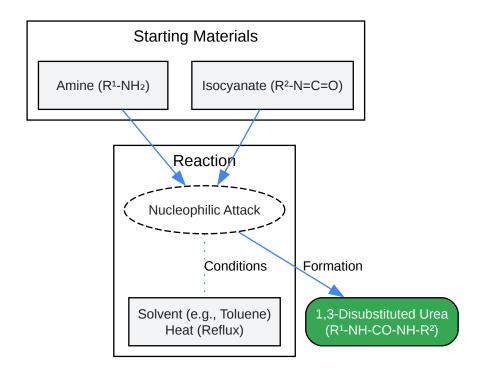
Compound ID	c-MET IC₅o (nM)	VEGFR-2 IC50 (nM)	MCF-7 Cytotoxicity IC <sub>50</sub> (μM)	PC-3 Cytotoxicity IC₅₀ (μM)
APPU2d	65	310	21.5	3.42
APPU2f	24	35	0.76	1.85
APPU2j	150	290	1.25	2.01
APPU2k	170	320	1.54	2.11
APPU2n	18	24	1.02	1.98

| Cabozantinib (Ref.) | - | - | 1.06 | 2.01 |

# **Synthesis of 1,3-Disubstituted Urea Derivatives**



The synthesis of 1,3-disubstituted ureas is typically straightforward. A common and traditional method involves the reaction of amines with phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate).[9][10] This reaction forms an isocyanate intermediate, which subsequently reacts with another amine to yield the desired unsymmetrical urea.[10] Alternatively, symmetrical ureas can be produced by heating 2 moles of an amine with 1 mole of urea.[9] Another established route is the nucleophilic attack of an amine on an isocyanate, often conducted under reflux conditions in a suitable solvent like toluene.[3]



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**Caption:** A general experimental workflow for the synthesis of 1,3-disubstituted ureas.

## **Experimental Protocols**

Reproducibility and validation of findings are critical in drug development. The following is a detailed protocol for a key assay used in the evaluation of these compounds.

# Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

#### Foundational & Exploratory





This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH, allowing for the quantification of enzyme activity and inhibition.[1][6][11]

- 1. Materials and Reagents:
- Recombinant human sEH
- sEH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)[12]
- sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar fluorogenic substrate[12][13]
- Test Compounds (1,3-diphenethylurea derivatives) and Reference Inhibitors
- Solvent (e.g., DMSO)
- 96-well black microplate with a clear bottom
- Fluorescence microplate reader (Ex/Em: ~360/465 nm for PHOME-derived product)[11]
- 2. Procedure:
- Enzyme Preparation: Dilute the recombinant sEH to the desired working concentration (e.g., 1 nM) in the sEH Assay Buffer. Keep the enzyme on ice.[6]
- Inhibitor Preparation: Prepare a serial dilution of the test compounds and reference inhibitors
  in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across
  all wells and not exceed a level that affects enzyme activity (typically ≤1%).[6]
- Assay Reaction Setup:
  - Add sEH Assay Buffer to "Background Control" wells.
  - To "Enzyme Control," "Solvent Control," and "Test Compound" wells, add the diluted enzyme solution.
  - Add the diluted test compounds or solvent control solutions to their respective wells.

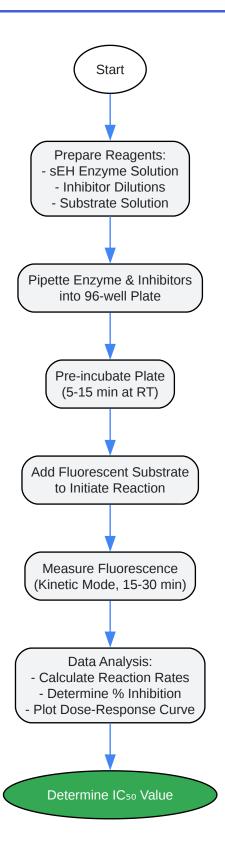
#### Foundational & Exploratory





- For an "Inhibitor Control," add a known sEH inhibitor.[11]
- Pre-incubation: Gently mix the plate and pre-incubate for 5-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[13]
- Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate solution to all wells using a multichannel pipette.
- Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).[13] Record the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[11]
- Data Analysis:
  - Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
  - Calculate the percent inhibition for each test compound concentration relative to the solvent control.
  - Determine the IC<sub>50</sub> value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter non-linear regression curve.[13]





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